REACTION_CXSMILES
|
[CH2:1]([C:4]1([OH:14])[CH2:13][CH2:12][CH2:11][C:6]2(OCC[O:7]2)[CH2:5]1)[CH:2]=[CH2:3].S(=O)(=O)(O)O>O>[CH2:1]([C:4]1([OH:14])[CH2:13][CH2:12][CH2:11][C:6](=[O:7])[CH2:5]1)[CH:2]=[CH2:3]
|
Name
|
7-allyl-1,4-dioxa-spiro[4.5]decan-7-ol
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Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C1(CC2(OCCO2)CCC1)O
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture is extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
WASH
|
Details
|
is washed with water (3×), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is triturated with diispropyl ether/heptane 1:1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |